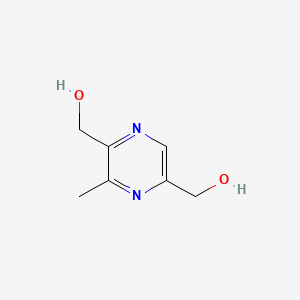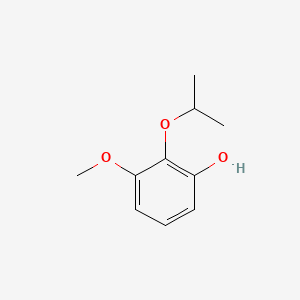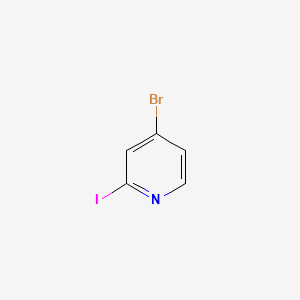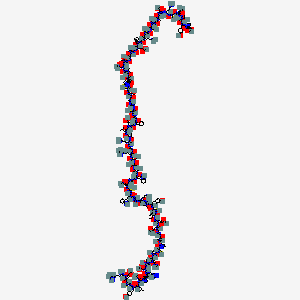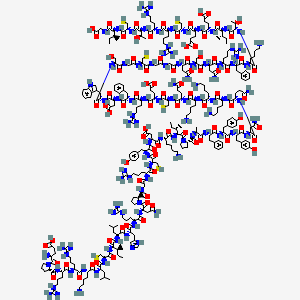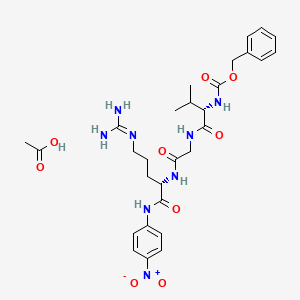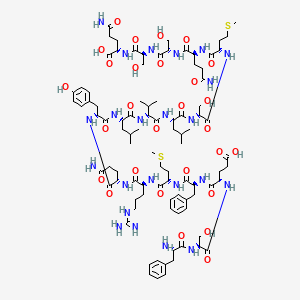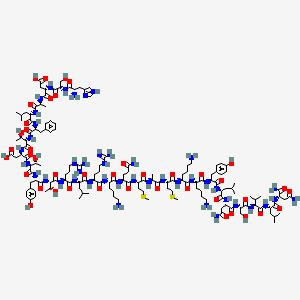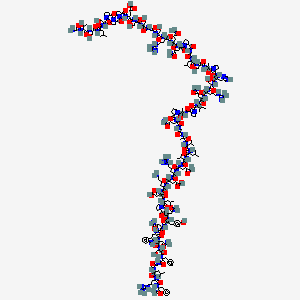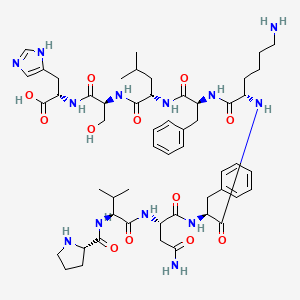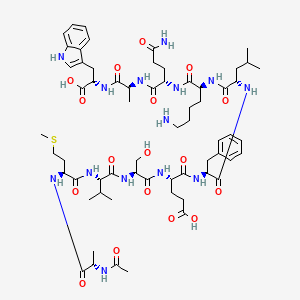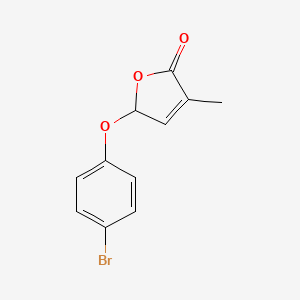
4-溴脱支酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Br debranone is a synthetic compound that belongs to the class of strigolactone analogs. Strigolactones are plant hormones that play a crucial role in regulating plant growth and development, particularly in inhibiting axillary bud outgrowth and promoting seed germination in parasitic plants like Striga
科学研究应用
4-Br debranone has been extensively studied for its applications in various scientific fields:
作用机制
Target of Action
4-Br debranone, also known as 2-(4-bromophenoxy)-4-methyl-2H-furan-5-one or 5-(4-bromophenoxy)-3-methylfuran-2(5H)-one, is a strigolactone (SL) analogue . Its primary targets include the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the enzyme iNOS . The NLRP3 inflammasome plays a crucial role in the innate immune response, while iNOS is involved in the production of nitric oxide, a key player in the inflammatory response .
Mode of Action
4-Br debranone interacts with its targets to inhibit nitrosative stress and NLRP3 inflammasome-mediated IL-1β release . It also influences the polarization of microglial cells, a type of immune cell found in the brain . In silico analyses have shown that 4-Br debranone exhibits a differential pattern for upregulating Nrf2-driven downstream enzymes .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. It suppresses the release and expression of proinflammatory factors . It also influences the NF-κB, Nrf2, and PPARγ pathways, which are involved in inflammation and cellular survival mechanisms .
Result of Action
The action of 4-Br debranone results in the suppression of nitrosative stress and the inhibition of NLRP3 inflammasome-mediated IL-1β release . This leads to a reduction in the release and expression of proinflammatory factors . Additionally, it influences the polarization of microglial cells .
生化分析
Biochemical Properties
4-Br Debranone has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the NLRP3 inflammasome in murine microglial cells . It also exhibits a differential pattern for upregulating Nrf2-driven downstream enzymes .
Cellular Effects
In terms of cellular effects, 4-Br Debranone has been found to have an inhibitory effect on NLRP3 inflammasome-mediated IL-1β release . It also suppresses the release and expression of proinflammatory factors .
Molecular Mechanism
The molecular mechanism of 4-Br Debranone involves its interaction with various biomolecules. For instance, it has been found to interact with iNOS, NLRP3, and Keap1 ligands
准备方法
Synthetic Routes and Reaction Conditions: 4-Br debranone can be synthesized from commercially available phenols and bromo butenolide. The synthesis involves a series of chemical reactions, including bromination and cyclization . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 4-Br debranone on a larger scale would likely involve optimization of the laboratory-scale reactions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions: 4-Br debranone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with altered biological activities.
Substitution: Halogen substitution reactions can introduce different substituents, affecting the compound’s properties and activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed: The major products formed from these reactions include various derivatives of 4-Br debranone with modified biological activities
相似化合物的比较
4-Br debranone is compared with other strigolactone analogs such as GR24 and 5-deoxystrigol:
5-Deoxystrigol: A natural strigolactone with a more complex structure and higher biological activity compared to 4-Br debranone.
Uniqueness: 4-Br debranone is unique due to its simpler structure, making it easier to synthesize and modify for various applications. Its ability to modulate specific biological pathways in both plants and mammals highlights its versatility and potential for diverse applications .
属性
IUPAC Name |
2-(4-bromophenoxy)-4-methyl-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-7-6-10(15-11(7)13)14-9-4-2-8(12)3-5-9/h2-6,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVHEWGBSZLWSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)
